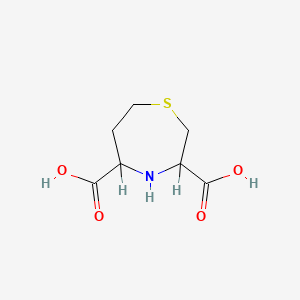

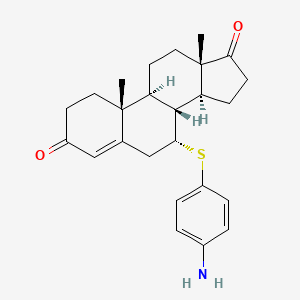

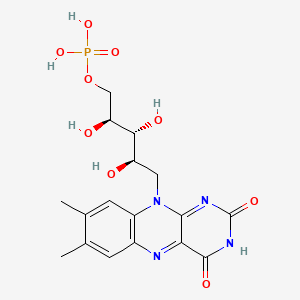

![molecular formula C14H11NO2S B1202731 Acide 5,8-diméthylthieno[2,3-b]quinoléine-2-carboxylique CAS No. 333312-09-7](/img/structure/B1202731.png)

Acide 5,8-diméthylthieno[2,3-b]quinoléine-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thieno[2,3-b]quinoline derivatives, including 5,8-dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid, typically involves the condensation of 2-chloro-3-formyl quinolines with thioglycolic acid or alkyl esters under microwave irradiation, using anhydrous potassium carbonate as a base. This method provides an efficient approach to these compounds, characterized by elemental analysis, IR, 1H NMR, and mass spectral studies (Raghavendra et al., 2006).

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]quinoline derivatives has been studied using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry, to confirm their structure. These studies are essential for understanding the molecular arrangement and electronic configuration of these compounds, which are crucial for their chemical reactivity and physical properties (Raghavendra et al., 2006).

Chemical Reactions and Properties

Thieno[2,3-b]quinoline derivatives undergo various chemical reactions due to their reactive sites, such as the carboxylic acid group and the potential for substitution on the thiophene and quinoline rings. These reactions include cycloalkylation, forming new heterocyclic compounds, and interactions with formic acid, formamide, and thioacetamide to produce novel derivatives. These reactions expand the chemical diversity and potential applications of these compounds (El-Gaby et al., 2006).

Applications De Recherche Scientifique

Recherche en protéomique

Ce composé est utilisé dans la recherche en protéomique {svg_1}. La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce domaine est essentiel à notre compréhension de la biologie cellulaire, car les protéines sont des éléments essentiels des organismes vivants, avec de nombreuses fonctions.

Inhibition de l'oxydation dans les mitochondries du foie de rat

L'acide quinaldique, également appelé acide quinoléine-2-carboxylique, inhibe l'oxydation du pyruvate, de l'α-cétoglutarate, du glutamate et du citrate dans les mitochondries du foie de rat {svg_2}. Cela suggère des applications potentielles dans l'étude des processus métaboliques et le développement de traitements pour les troubles métaboliques.

Préparation assistée par micro-ondes d'anilides substitués

La préparation assistée par micro-ondes d'anilides substitués de l'acide quinaldique a été rapportée {svg_3}. Cette méthode pourrait être utile dans la synthèse de divers composés pharmaceutiques, car les anilides sont des motifs structurels courants dans de nombreux médicaments.

Construction de composés hétérocycliques

La quinoléine est un segment essentiel des composés naturels et synthétiques {svg_4}. Le système cyclique pyranoquinoléine a suscité un intérêt considérable car il présente un potentiel pour des applications industrielles et médicales {svg_5}.

Inducteur potentiel d'apoptose

Certains dérivés de la quinoléine ont montré un potentiel d'induction de l'apoptose dans certaines lignées cellulaires {svg_6}. Cela suggère des applications potentielles dans la recherche et le traitement du cancer, car l'induction de l'apoptose dans les cellules cancéreuses est une stratégie courante dans les thérapies anticancéreuses.

Mécanisme D'action

Target of Action

Quinoline compounds, which include this compound, have demonstrated activity against hemoglobin degradation .

Mode of Action

It is known that quinoline compounds can inhibit the process of hemoglobin degradation

Biochemical Pathways

Given its potential role in inhibiting hemoglobin degradation, it may impact pathways related to this process .

Result of Action

Its potential role in inhibiting hemoglobin degradation suggests that it may have effects at both the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with antioxidative defense enzymes and lipid membranes, particularly in Plasmodium berghei-infected erythrocytes

Cellular Effects

The effects of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the antioxidative defense mechanisms and lipid membranes in Plasmodium berghei-infected erythrocytes . These effects indicate that 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid can modulate cellular responses to oxidative stress and potentially alter cellular metabolism.

Molecular Mechanism

At the molecular level, 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid exerts its effects through various binding interactions with biomolecules. It has been shown to interact with antioxidative defense enzymes, which may lead to enzyme inhibition or activation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions highlight the potential of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid as a modulator of cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound can maintain its stability over time, allowing for prolonged observation of its effects on cells

Dosage Effects in Animal Models

The effects of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid vary with different dosages in animal models. Higher doses of this compound may lead to toxic or adverse effects, while lower doses may be more beneficial for modulating cellular processes . It is essential to determine the optimal dosage range to maximize the therapeutic potential of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid while minimizing any harmful effects.

Metabolic Pathways

5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of cells, potentially leading to changes in energy production and utilization. Understanding the specific metabolic pathways affected by 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is crucial for elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its overall activity and function. Studying the transport mechanisms of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid can provide insights into its bioavailability and therapeutic potential.

Subcellular Localization

5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . Understanding the subcellular localization of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is essential for elucidating its precise role in cellular processes.

Propriétés

IUPAC Name |

5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-7-3-4-8(2)12-10(7)5-9-6-11(14(16)17)18-13(9)15-12/h3-6H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTLACIFLNWFLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C3C=C(SC3=NC2=C(C=C1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357727 |

Source

|

| Record name | BAS 02137208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

333312-09-7 |

Source

|

| Record name | BAS 02137208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

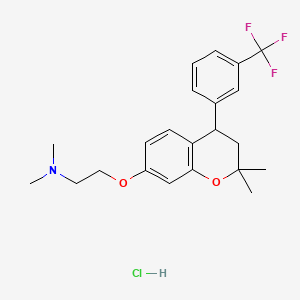

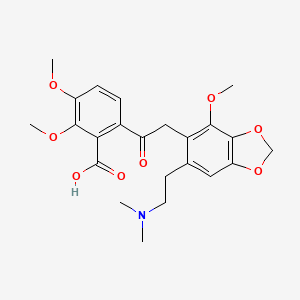

![8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3(2H)-one](/img/structure/B1202652.png)